7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with distinct substitutions at the N7 and C8 positions. The molecular formula is C₁₈H₂₁N₅O₃ (average mass: 355.398 g/mol), featuring a benzyl group at N7 and a 2,6-dimethylmorpholin-4-ylmethyl group at C8 . Its ChemSpider ID is 848784, and structural characterization includes NMR data confirming the positions of methyl and benzyl groups .
Properties
IUPAC Name |
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-10-25(11-15(2)29-14)13-17-22-19-18(20(27)24(4)21(28)23(19)3)26(17)12-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURHHXZCSASCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and bases such as potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C8
2.1.1. 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Key Differences : Chloro substituent at C8 instead of morpholinylmethyl.
- Impact : The electron-withdrawing chloro group increases reactivity in nucleophilic substitution reactions. NMR data (¹H and ¹³C) indicate distinct electronic environments at C8 (δ 138.0 ppm in DMSO-d₆) compared to the target compound .
- Biological Implications : Chloro groups may improve metabolic stability but could introduce toxicity risks.
2.1.2. 8-Mercapto Derivatives (e.g., 3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-purine-2,6-dione)
- Key Differences : Mercapto (-SH) group at C8.
- Impact : The thiol group enhances hydrogen-bonding capacity and redox activity. However, it may reduce stability due to oxidation susceptibility .
- Biological Implications: Potential for disulfide bond formation, influencing protein binding or enzymatic inhibition.
2.1.3. 8-(2-Hydroxyethylsulfanyl) Derivatives (e.g., 7-(4-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-3-methyl-purine-2,6-dione)
- Key Differences : Sulfanyl-ethyl-hydroxy group at C8.
- Impact : The sulfanyl group increases lipophilicity, while the hydroxyl group introduces polarity. This balance may improve blood-brain barrier penetration .
Substituent Variations at N7
2.2.1. 7-Octyl-8-[(4-methoxybenzyl)amino]-3-methyl-purine-2,6-dione
- Key Differences: Octyl chain at N7 and 4-methoxybenzylamino at C8.
- Impact: The octyl chain significantly enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. The 4-methoxybenzylamino group engages in π-π stacking and hydrogen bonding .
2.2.2. 7-[2-(Morpholin-4-yl)ethyl]-8-benzyl-purine-2,6-dione
- Key Differences : Morpholin-4-yl-ethyl group at N5.
- The morpholine ring maintains moderate solubility .
Functional Group Modifications in Morpholine Substituents
2.3.1. 8-(2-Morpholin-4-ylethylsulfanyl) Derivatives
- Key Differences : Sulfur atom linking the morpholine ring to the purine core.
- Impact : The sulfur atom increases electron density and may alter metabolic pathways (e.g., sulfation or oxidation). The ethylsulfanyl linker extends the molecule’s length, affecting steric interactions .
Biological Activity
The compound 7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C_{15}H_{20}N_{4}O_{2}
- IUPAC Name: this compound
This structure features a purine ring system substituted with a benzyl group and a morpholine moiety, which may contribute to its biological properties.
Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:
- Antioxidant Activity: The presence of the benzyl and morpholine groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.
- Antimicrobial Effects: The compound has shown promise in inhibiting the growth of specific bacterial strains, indicating potential as an antimicrobial agent.
Antioxidant Activity
A study conducted by Pendergrass et al. (2024) evaluated the antioxidant properties of similar purine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant radical scavenging activity at concentrations ranging from 10 to 50 μM .
Enzyme Inhibition
In another investigation focusing on enzyme inhibition, compounds related to this purine derivative were screened against various targets. The results demonstrated that several derivatives inhibited enzymes linked to metabolic disorders with IC50 values in the low micromolar range . This suggests potential therapeutic applications in conditions such as diabetes and obesity.
Antimicrobial Studies
Research published in PubChem highlighted the antimicrobial activity of purine derivatives against Gram-positive bacteria. The compound displayed notable inhibition zones in agar diffusion assays against Staphylococcus aureus and Bacillus subtilis at concentrations of 25 μg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | Pendergrass et al. (2024) |
| Enzyme Inhibition | Low micromolar IC50 against metabolic enzymes | PubChem |
| Antimicrobial | Inhibition of Staphylococcus aureus | PubChem |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
